molecular formula C27H23NO5 B14974504 (2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide

(2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide

Cat. No.: B14974504
M. Wt: 441.5 g/mol
InChI Key: SQDKUFUNAPLTCY-NTEUORMPSA-N
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Description

(2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a dimethoxyphenyl group, and a phenylprop-2-enamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the dimethoxyphenyl group and the phenylprop-2-enamide moiety. Common reagents used in these reactions include organometallic reagents, catalysts, and protecting groups to ensure selective reactions and high yields.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in larger quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-phenylprop-2-enamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various research applications.

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

(E)-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C27H23NO5/c1-17-21-16-20(28-25(29)14-9-18-7-5-4-6-8-18)11-13-22(21)33-27(17)26(30)19-10-12-23(31-2)24(15-19)32-3/h4-16H,1-3H3,(H,28,29)/b14-9+

InChI Key

SQDKUFUNAPLTCY-NTEUORMPSA-N

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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